Urushiol (15:3)

Übersicht

Beschreibung

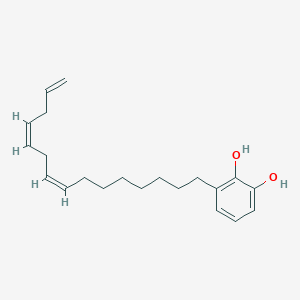

Urushiol (15:3) is an organic compound found in the sap of plants belonging to the Anacardiaceae family, such as poison ivy, poison oak, and the lacquer tree. It is a mixture of several closely related organic compounds, each consisting of a catechol substituted in the 3 position with a hydrocarbon chain that has 15 carbon atoms and three double bonds. Urushiol is known for its allergenic properties, causing contact dermatitis in many individuals upon exposure .

Wirkmechanismus

Urushiol (15:3), also known as 3-((8Z,11Z)-pentadeca-8,11,14-trien-1-yl)catechol, is an oily mixture of organic compounds with allergenic properties found in plants of the family Anacardiaceae .

Target of Action

The primary targets of urushiol are the mitochondria within cells . More specifically, urushiol binds to cytochrome c1 , a component of the mitochondrial respiratory chain . This interaction plays a crucial role in the allergic response initiated by urushiol .

Mode of Action

Urushiol penetrates the skin and undergoes oxidation to create two double-bonded oxygens on the chemical . It then reacts with a protein nucleophile to trigger a reaction within the skin . This reaction leads to the formation of a complex between urushiol derivatives and skin proteins , which is recognized as foreign by the body’s immune system .

Biochemical Pathways

Urushiol affects the electron flow through the mitochondrial respiratory chain . It inhibits the electron transport at the level of cytochromes b and chemically modifies cytochrome c1 . This interruption of the mitochondrial electron transport chain constitutes an important mechanism by which urushiol initiates the allergic response .

Pharmacokinetics

Once urushiol has penetrated the skin, attempting to remove it with water is ineffective .

Result of Action

The result of urushiol’s action is an allergic skin rash known as urushiol-induced contact dermatitis . This is a T cell-mediated immune response, also called delayed hypersensitivity . The rash is caused by the body’s immune system recognizing and attacking the complex of urushiol derivatives with skin proteins .

Action Environment

The action of urushiol is influenced by environmental factors such as moisture. The oxidation and polymerization of urushiol in the tree’s sap in the presence of moisture allow it to form a hard lacquer . Furthermore, urushiol can survive on surfaces for months to years , indicating its stability in various environments.

Biochemische Analyse

Biochemical Properties

Urushiol (15:3) plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, urushiol has been found to inhibit electron flow through the mitochondrial respiratory chain, which requires both the aliphatic and catecholic moieties of these allergens .

Cellular Effects

Urushiol (15:3) has profound effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . Electron microscopy observations of mouse ears exposed to urushiol showed keratinocytes containing swollen mitochondria with round electron-dense inclusion bodies in the matrix .

Molecular Mechanism

Urushiol (15:3) exerts its effects at the molecular level through several mechanisms. It binds to biomolecules, inhibits or activates enzymes, and changes gene expression . For example, urushiol was found to bind to cytochrome c1, and the site of electron flow inhibition was within complex III, in between cytochromes bL (cyt b566) and bH (cyt b562) .

Temporal Effects in Laboratory Settings

The effects of urushiol (15:3) change over time in laboratory settings. It has been observed that urushiols exert a higher inhibitory effect on mitochondrial respiration than pentadecyl catechol or litreol, indicating that the higher number of unsaturations in the aliphatic chain, the stronger the allergenicity of urushiols .

Dosage Effects in Animal Models

The effects of urushiol (15:3) vary with different dosages in animal models . For instance, a study found that urushiol-loaded micelles significantly improved the durability of the dentin bonding interface with its instinctive antibacterial property .

Metabolic Pathways

Urushiol (15:3) is involved in several metabolic pathways. It interacts with enzymes or cofactors and can affect metabolic flux or metabolite levels . For instance, urushiol is a mixture of phenols (catechol and resorcinol) with a lengthy side chain of 15–17C and contains multiple terminal vinyl structures .

Transport and Distribution

Urushiol (15:3) is transported and distributed within cells and tissues

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Urushiol can be synthesized through various chemical reactions. One common method involves the Mannich reaction of catechol with formaldehyde and N-Boc-piperazine as the key step in a two-step route. This method allows for the precise substitution pattern on the catechol moiety, similar to that found in natural urushiol . The reaction conditions typically involve the use of solvents such as dimethylformamide (DMF) and sonication to ensure proper mixing and reaction completion .

Industrial Production Methods: Industrial production of urushiol often involves the extraction of raw lacquer from the lacquer tree, followed by purification processes. The raw lacquer is mixed with anhydrous ethanol and sonicated to remove impurities. The ethanol is then removed by rotary evaporation at 60°C to obtain purified urushiol .

Analyse Chemischer Reaktionen

Types of Reactions: Urushiol undergoes various chemical reactions, including oxidation, polymerization, and substitution. Oxidation of urushiol in the presence of moisture leads to the formation of a hard lacquer, which is used in traditional lacquerware . Polymerization occurs through the free radical coupling of phenoxyl radicals to themselves and to the carbon-carbon bonds in the side chain, forming a robust crosslinking coating .

Common Reagents and Conditions: Common reagents used in the reactions of urushiol include formaldehyde, N-Boc-piperazine, and dimethylformamide. Reaction conditions often involve sonication, rotary evaporation, and the use of solvents to ensure proper mixing and reaction completion .

Major Products Formed: The major products formed from the reactions of urushiol include hard lacquer coatings, which are used in traditional lacquerware, and various urushiol analogues with similar properties .

Wissenschaftliche Forschungsanwendungen

Urushiol has diverse applications in scientific research, including its use in chemistry, biology, medicine, and industry. In chemistry, urushiol is used as a monomer for the synthesis of polybenzoxazine, which is used in electronic circuit packaging due to its high corrosion resistance, hardness, and thermal stability . In biology, urushiol is studied for its allergenic properties and its role in contact dermatitis . In medicine, urushiol derivatives are being explored for their potential use in dentin adhesives to improve hydrolysis resistance . In industry, urushiol is used in the production of antibacterial and antifouling coatings .

Vergleich Mit ähnlichen Verbindungen

Urushiol is similar to other compounds found in the Anacardiaceae family, such as thitsiol and cardol. Thitsiol, found in the sap of the Gluta usitata tree, has similar allergenic properties and is used in traditional lacquerware . Cardol, found in cashew nut shell liquid, also has similar chemical properties but is used in different industrial applications . Urushiol is unique in its ability to form hard lacquer coatings and its diverse applications in various fields .

List of Similar Compounds:- Thitsiol

- Cardol

- Pentadecyl catechol

- Litreol

Eigenschaften

IUPAC Name |

3-[(8Z,11Z)-pentadeca-8,11,14-trienyl]benzene-1,2-diol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H30O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-16-19-17-15-18-20(22)21(19)23/h2,4-5,7-8,15,17-18,22-23H,1,3,6,9-14,16H2/b5-4-,8-7- | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUWDFSXBACIZCV-UTOQUPLUSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCC=CCC=CCCCCCCCC1=C(C(=CC=C1)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C=CC/C=C\C/C=C\CCCCCCCC1=C(C(=CC=C1)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H30O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83543-37-7 | |

| Record name | 83543-37-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.